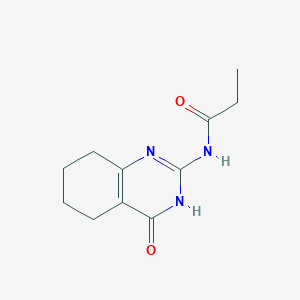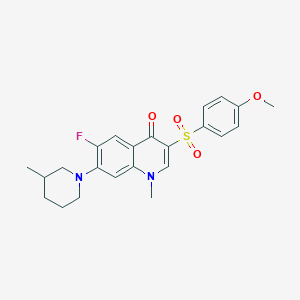
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide is a chemical compound with a complex structure that includes a quinazolinone core
Mechanism of Action
Target of Action
The primary targets of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide are currently unknown. The compound belongs to the class of 4-hydroxy-2-quinolones, which are known for their diverse pharmaceutical and biological activities
Biochemical Pathways
Given the compound’s structural similarity to other 4-hydroxy-2-quinolones, it may influence a variety of pathways, potentially leading to unique biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds in the 4-hydroxy-2-quinolones class have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide can be compared to other quinazolinone derivatives, such as N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide . While these compounds share a similar core structure, their unique substituents confer different chemical properties and biological activities .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-9(15)13-11-12-8-6-4-3-5-7(8)10(16)14-11/h2-6H2,1H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRLYKOXLXRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)






![1-[2-(Dodecyloxy)ethoxy]dodecane](/img/structure/B2455716.png)


![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)
![N-[2-(2-fluorophenyl)-2-methoxypropyl]-9-methyl-9H-purin-6-amine](/img/structure/B2455721.png)


